((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate)
Overview
Description
The compound is also known as 13,13-dioxido-3,6,9,12-tetraoxa-13-thiatetradec-1-yl methanesulfonate . It has a molecular weight of 350.41 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The compound has a complex structure with multiple ether and sulfonate groups . The InChI code for the compound is 1S/C10H22O9S2/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a liquid or solid or semi-solid or lump .Scientific Research Applications
Controlled Release of Biomolecules
Bis-Tos-PEG4, as a PEG derivative, is utilized in the creation of PEG hydrogels which are instrumental in the controlled release of biomolecules. This application is critical in therapeutic treatments where precise dosing and timed release of drugs can significantly enhance treatment efficacy .
Scaffolds for Regenerative Medicine
Another vital application is in the development of scaffolds for regenerative medicine . Bis-Tos-PEG4 contributes to the fabrication of scaffolds that support tissue engineering by providing a matrix that facilitates cell growth and differentiation .
Proteomics Research
In proteomics, Bis-Tos-PEG4 is used for protein modification . The compound’s ability to modify proteins through PEGylation helps in altering protein properties like solubility and stability, which is essential for various biological research methods .
Drug Delivery Systems
The compound’s role in drug delivery systems is noteworthy. It aids in enhancing the delivery mechanism of drugs, thereby improving their absorption, distribution, metabolism, and excretion (ADME) properties .
Biomedical Materials Development
Bis-Tos-PEG4 is also significant in the development of biomedical materials . Its derivatives support the creation of materials that have applications ranging from medical devices to tissue engineering matrices .
Hydrogel Reinforcement
In material science, specifically hydrogel technology, Bis-Tos-PEG4 is used to reinforce physical hydrogels through spontaneous disulfide bond formation, which enhances their structural integrity .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Bis-Tos-PEG4, also known as PROTAC Linker 16, is a PEG-based PROTAC linker . The primary targets of Bis-Tos-PEG4 are E3 ubiquitin ligases and the target proteins . The E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system (UPS), which is responsible for protein degradation within the cell .
Mode of Action
Bis-Tos-PEG4 operates by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Bis-Tos-PEG4 is the ubiquitin-proteasome system (UPS). The UPS is a system within cells responsible for degrading unnecessary or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
Pharmacokinetics
PEGylated compounds often show improved solubility, stability, and a reduced rate of elimination, leading to increased bioavailability .
Result of Action
The primary result of Bis-Tos-PEG4’s action is the selective degradation of target proteins within the cell . This can lead to various downstream effects depending on the specific target protein being degraded.
properties
IUPAC Name |
2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O9S2/c1-19-3-7-21(8-4-19)32(23,24)30-17-15-28-13-11-27-12-14-29-16-18-31-33(25,26)22-9-5-20(2)6-10-22/h3-10H,11-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAONPBUWDUSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303215 | |
Record name | Tetraethylene glycol ditosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37860-51-8 | |
Record name | Tetraethylene glycol ditosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37860-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylene glycol ditosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylene Glycol Bis(p-toluenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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